![molecular formula C13H20N2O B13416056 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol CAS No. 40004-63-5](/img/structure/B13416056.png)
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 4-methylphenyl group and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol typically involves the reaction of 4-methylphenylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methylphenylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. A solvent like toluene or dichloromethane is often used to dissolve the reactants.
Procedure: The 4-methylphenylpiperazine is dissolved in the solvent, and ethylene oxide is slowly added to the reaction mixture. The reaction is allowed to proceed for several hours, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 2-[4-(4-Methylphenyl)piperazin-1-yl]acetaldehyde or 2-[4-(4-Methylphenyl)piperazin-1-yl]acetic acid.
Reduction: 2-[4-(4-Methylphenyl)piperazin-1-yl]ethylamine.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antihistamines, antipsychotics, and antidepressants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition, particularly in the context of neurological and psychiatric disorders.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various pharmacological effects, including sedation, anxiolysis, and antidepressant effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol: Similar structure but with a chlorine substituent instead of a methyl group.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanol: Similar structure but with a methoxy group instead of a methyl group.
2-[4-(4-Bromophenyl)piperazin-1-yl]ethanol: Similar structure but with a bromine substituent instead of a methyl group.
Uniqueness
2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol is unique due to the presence of the 4-methylphenyl group, which imparts specific pharmacological properties. The methyl group can influence the compound’s lipophilicity, receptor binding affinity, and metabolic stability, making it distinct from its analogs with different substituents.
Properties
CAS No. |
40004-63-5 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H20N2O/c1-12-2-4-13(5-3-12)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 |
InChI Key |
FJWBDCUZQKWYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)
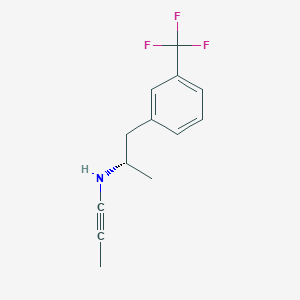
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)
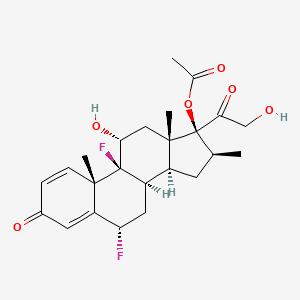
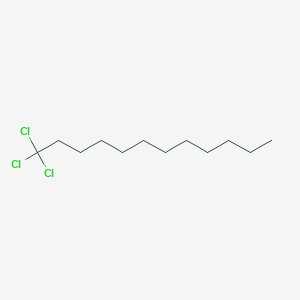
![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)
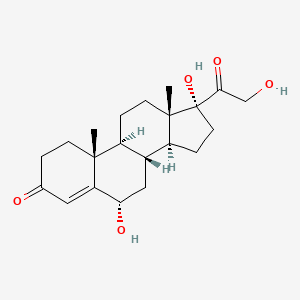

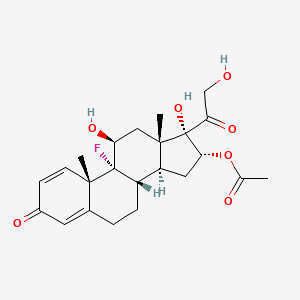
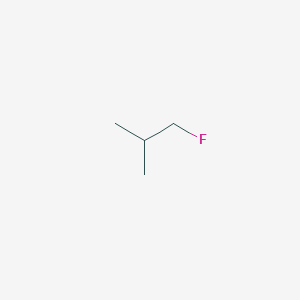
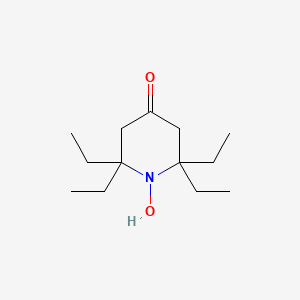
![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)
![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)
